N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Overview
Description
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a sulphonamide group attached to a benzene ring, which is further substituted with chloro and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide typically involves the reaction of 2-chloro-3-pyridine with 2,4-difluorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst to facilitate the formation of the sulphonamide bond. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and difluoro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyridyl group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted sulphonamides, heterocyclic compounds, and various fluorinated derivatives .
Scientific Research Applications
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The chloro and difluoro groups enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chloro-3-pyridyl)-2-chloro-4-fluorobenzamide
- N-(2-chloro-3-pyridyl)maleimide
Uniqueness
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-9(2-1-5-15-11)16-19(17,18)10-4-3-7(13)6-8(10)14/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGWIMQQHTNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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